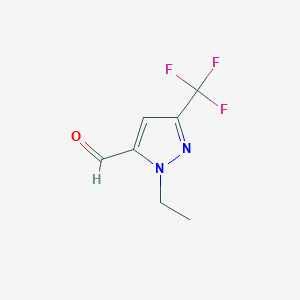
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Overview
Description
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C7H7F3N2O and its molecular weight is 192.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The mechanism of action for this compound involves interaction with various molecular targets such as enzymes, receptors, and DNA. The trifluoromethyl group is known to enhance the compound's interaction with biological targets, potentially increasing its efficacy and bioavailability. The carbohydrazide moiety can form hydrogen bonds with biological targets, leading to specific biological effects .
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Compounds containing pyrazole structures have shown promising anticancer properties. Research indicates that derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, certain analogs demonstrated significant apoptosis-inducing effects at micromolar concentrations .
- Anti-inflammatory Effects : Some studies have reported that pyrazole derivatives exhibit anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). This activity is attributed to their ability to inhibit specific enzymes involved in inflammatory pathways .
- Antimicrobial Properties : The compound may also possess antimicrobial activities, making it a candidate for developing new antibiotics or antifungal agents. The structural characteristics of pyrazole compounds contribute to their effectiveness against various pathogens .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. At concentrations of 1.0 μM, significant morphological changes were observed, alongside enhanced caspase-3 activity indicating apoptosis. Further analysis revealed that at higher concentrations (10 μM), the compound effectively inhibited cell proliferation by disrupting microtubule assembly .
Synthesis and Structural Analysis
The synthesis of this compound typically involves the reaction of 1-ethylpyrazole with appropriate aldehydes under controlled conditions. The trifluoromethyl group significantly influences the chemical reactivity and stability of the resulting compound, enhancing its potential as a lead compound in drug discovery .
Properties
IUPAC Name |
2-ethyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-2-12-5(4-13)3-6(11-12)7(8,9)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWKBVVPDPLSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















